molecular formula C13H16N2O2 B5551065 N-benzoyl-N'-cyclopentylurea

N-benzoyl-N'-cyclopentylurea

Cat. No.: B5551065
M. Wt: 232.28 g/mol
InChI Key: QQZHVOZZECTNEZ-UHFFFAOYSA-N
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Description

N-benzoyl-N’-cyclopentylurea: is a chemical compound with the molecular formula C13H16N2O2. It is a derivative of benzoylurea, which is known for its applications in various fields, including agriculture and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzoyl-N’-cyclopentylurea can be synthesized through the reaction of benzoyl isocyanate with cyclopentylamine. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for N-benzoyl-N’-cyclopentylurea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-benzoyl-N’-cyclopentylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry: N-benzoyl-N’-cyclopentylurea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations .

Biology: In biological research, N-benzoyl-N’-cyclopentylurea is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in drug development .

Medicine: Its ability to inhibit specific enzymes makes it a promising candidate for therapeutic agents .

Industry: In the industrial sector, N-benzoyl-N’-cyclopentylurea is used in the production of pesticides and insecticides. Its derivatives are known to inhibit chitin synthesis in insects, making it effective in pest control .

Comparison with Similar Compounds

Uniqueness: N-benzoyl-N’-cyclopentylurea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentyl group differentiates it from other benzoylurea derivatives, potentially offering different reactivity and biological activity .

Properties

IUPAC Name

N-(cyclopentylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(10-6-2-1-3-7-10)15-13(17)14-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZHVOZZECTNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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